molecular formula C15H11FN4O3 B11335755 4-(1H-tetrazol-1-yl)phenyl (4-fluorophenoxy)acetate

4-(1H-tetrazol-1-yl)phenyl (4-fluorophenoxy)acetate

Cat. No.: B11335755
M. Wt: 314.27 g/mol
InChI Key: XUHWGPBQBFGWBJ-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)ACETATE is a synthetic organic compound that features a tetrazole ring and a fluorophenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)ACETATE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: The tetrazole derivative is then coupled with 4-fluorophenoxyacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Nitro derivatives of the tetrazole ring.

    Reduction: Reduced forms of the tetrazole ring or the ester moiety.

    Substitution: Substituted phenoxy derivatives.

Mechanism of Action

The mechanism by which 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)ACETATE exerts its effects involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of carboxylate groups with biological targets . The fluorophenoxy moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID: Similar in structure but lacks the fluorophenoxy acetate moiety.

    4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL ACETATE: Similar but without the fluorine atom on the phenoxy ring.

Uniqueness

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)ACETATE is unique due to the presence of both the tetrazole ring and the fluorophenoxy acetate moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H11FN4O3

Molecular Weight

314.27 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(4-fluorophenoxy)acetate

InChI

InChI=1S/C15H11FN4O3/c16-11-1-5-13(6-2-11)22-9-15(21)23-14-7-3-12(4-8-14)20-10-17-18-19-20/h1-8,10H,9H2

InChI Key

XUHWGPBQBFGWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)OC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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